molecular formula C21H23ClN6O2 B4521370 2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one

2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one

Cat. No.: B4521370
M. Wt: 426.9 g/mol
InChI Key: QGXPZMBXQLTBNN-UHFFFAOYSA-N
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Description

2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure, such as the piperazine ring, chlorophenyl group, and pyrazole ring, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperazine derivative: Starting with 4-chlorophenylpiperazine, the compound is reacted with an appropriate acylating agent to introduce the 2-oxoethyl group.

    Pyrazole ring formation: The intermediate is then reacted with 3,5-dimethyl-1H-pyrazole under suitable conditions to form the pyrazole ring.

    Pyridazinone ring formation: Finally, the compound is cyclized to form the pyridazinone ring, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyrazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the 2-oxoethyl moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the piperazine and pyrazole rings suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-chlorophenyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one: Lacks the 2-oxoethyl group.

    2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one: Lacks the methyl groups on the pyrazole ring.

Uniqueness

The unique combination of functional groups in 2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one contributes to its distinct chemical properties and potential biological activities. The presence of the 2-oxoethyl group and the dimethyl-substituted pyrazole ring may enhance its reactivity and specificity compared to similar compounds.

Properties

IUPAC Name

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O2/c1-15-13-16(2)28(23-15)19-7-8-20(29)27(24-19)14-21(30)26-11-9-25(10-12-26)18-5-3-17(22)4-6-18/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXPZMBXQLTBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one

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